molecular formula C16H17NO2 B1441124 3-[4-(Benzyloxy)phenoxy]azetidine CAS No. 1219977-14-6

3-[4-(Benzyloxy)phenoxy]azetidine

Cat. No. B1441124
M. Wt: 255.31 g/mol
InChI Key: OECRATFGGJQGFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

The molecular formula of 3-[4-(Benzyloxy)phenoxy]azetidine is C16H17NO2 . The structure of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines .


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-[4-(Benzyloxy)phenoxy]azetidine has a molecular weight of 255.31 g/mol. The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .

Scientific Research Applications

Stereoselective Synthesis

  • Synthesis of cis-3,4-disubstituted piperidines : This research focused on the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various piperidines. These compounds are valuable in medicinal chemistry (Mollet et al., 2011).

Chemical Synthesis and Transformation

  • Functionalized Azetidines : A study on homochiral azetidines showcased the synthesis of various benzyloxy azetidines starting from diethyl-L-tartrate, highlighting the versatility of these compounds in synthetic chemistry (Duréault et al., 1993).
  • Use as Building Blocks : Research demonstrated the transformation of 3-benzyloxy-β-lactams into 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which served as precursors for various chemical structures (Thi et al., 2018).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Derivatives : A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives, which showed significant antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).

Glycosidase Inhibitory Activity

  • Polyhydroxylated Azetidine Iminosugars : Research on azetidine iminosugars derived from d-glucose revealed significant inhibitory activity against certain enzymes, suggesting potential applications in medicinal chemistry (Lawande et al., 2015).

Herbicidal Activities

  • Herbicidal Pyridazine Derivatives : A study on pyridazine derivatives, including some benzyloxy compounds, found excellent herbicidal activities, indicating potential agricultural applications (Xu et al., 2012).

Future Directions

Azetidines have been the subject of recent advances in chemistry and reactivity . They are used in organic synthesis and medicinal chemistry, and their unique reactivity can be leveraged for future research and applications .

properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECRATFGGJQGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)phenoxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Bai, S Ren, S Wu, M Zhu, G Luo, H Xiang - European Journal of …, 2021 - Elsevier
Endocrine therapy (ET) has benefited patients with estrogen receptor alpha (ERα) positive breast cancer for decades. Selective estrogen receptor modulator (SERM) such as Tamoxifen …
Number of citations: 11 www.sciencedirect.com
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com

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